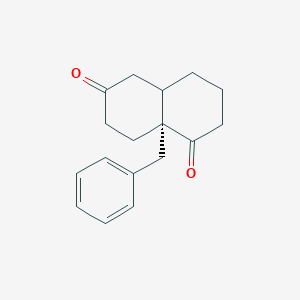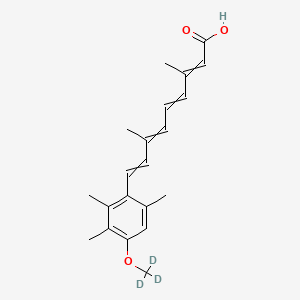
13-cis Acitretin D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-cis Acitretin D3: is a deuterium-labeled analog of 13-cis Acitretin, which is a metabolite of Acitretin. Acitretin is a second-generation systemic retinoid primarily used in the treatment of severe psoriasis and other dermatological conditions . The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13-cis Acitretin D3 involves the deuterium labeling of 13-cis Acitretin. The process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often involve controlled temperatures and specific catalysts to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality. The production is carried out under stringent quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions: 13-cis Acitretin D3 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve nucleophilic or electrophilic reagents under controlled temperatures and pH
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more polar metabolites, while reduction can produce less oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
13-cis Acitretin D3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of retinoids.
Biology: Studied for its effects on cellular differentiation and growth, particularly in cancer research.
Medicine: Investigated for its therapeutic potential in treating dermatological conditions and certain types of cancer.
Industry: Utilized in the development of new retinoid-based drugs and formulations .
Wirkmechanismus
The mechanism of action of 13-cis Acitretin D3 involves its interaction with retinoid receptors in the skin. It binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which regulate gene expression involved in cell growth and differentiation. This interaction helps normalize the growth cycle of skin cells, reducing excessive cell proliferation and keratinization seen in conditions like psoriasis .
Vergleich Mit ähnlichen Verbindungen
All-trans Acitretin: Another isomer of Acitretin with similar therapeutic effects but different pharmacokinetic properties.
Etretinate: A precursor to Acitretin with a longer half-life and more lipophilic nature.
Isotretinoin: A first-generation retinoid used primarily for severe acne
Uniqueness of 13-cis Acitretin D3: this compound is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in both research and clinical settings .
Eigenschaften
Molekularformel |
C21H26O3 |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/i6D3 |
InChI-Schlüssel |
IHUNBGSDBOWDMA-UNLAWSRZSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)C=CC(=CC=CC(=CC(=O)O)C)C)C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


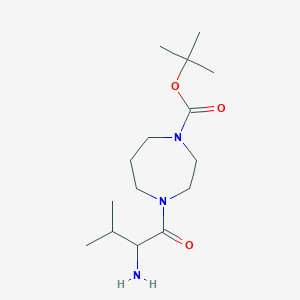
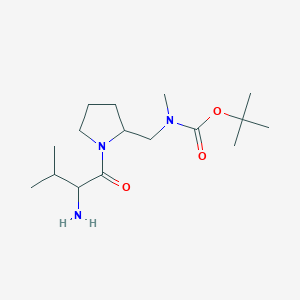
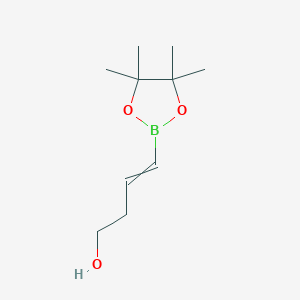

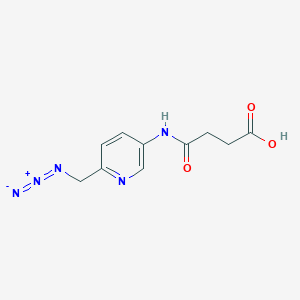
![3-[2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14786766.png)
![Methyl 3-(4-carbamoyl-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate](/img/structure/B14786775.png)

![tert-Butyl (2-(7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)ethyl)carbamate](/img/structure/B14786781.png)
![(1R,2R,4R,8S,9S,12R,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B14786783.png)
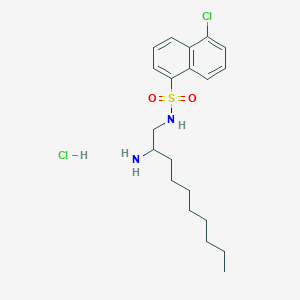
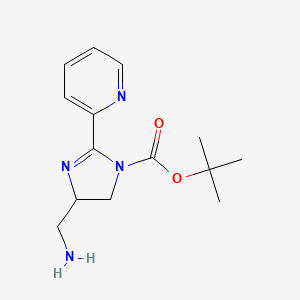
![2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14786800.png)
